N-cyclohexyl-3-(triazol-1-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(triazol-1-yl)propanamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(triazol-1-yl)propanamide can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as N-cyclohexyl-3-bromopropanamide, with sodium azide to form the corresponding azide intermediate. This intermediate can then undergo a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions typically involve the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide or triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles and amides.
Scientific Research Applications
N-cyclohexyl-3-(triazol-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target protein. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amino group instead of a cyclohexyl group.
N-(1H-1,2,4-triazol-1-yl)acetamide: Contains an acetamide group instead of a propanamide group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a benzoic acid group instead of a propanamide group.
Uniqueness
N-cyclohexyl-3-(triazol-1-yl)propanamide is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity. Additionally, the propanamide group provides a versatile site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11(6-8-15-9-7-12-14-15)13-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNTJXRYMCJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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